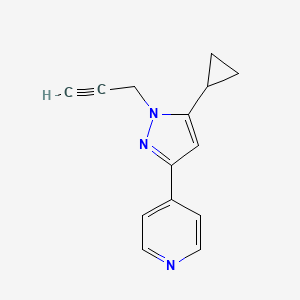

4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2098110-10-0

Cat. No.: VC3151355

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098110-10-0 |

|---|---|

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine |

| Standard InChI | InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2 |

| Standard InChI Key | BUBMONZLKVBGGF-UHFFFAOYSA-N |

| SMILES | C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 |

| Canonical SMILES | C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 |

Introduction

Chemical and Physical Properties

4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine possesses specific chemical and physical properties that define its behavior and potential applications. Understanding these properties is essential for evaluating its suitability for various purposes, from chemical synthesis to pharmaceutical development.

The compound has a well-defined molecular structure with the formula C14H13N3, corresponding to a molecular weight of 223.27 g/mol. It contains three nitrogen atoms—two in the pyrazole ring and one in the pyridine ring—contributing to its potential for hydrogen bonding and interaction with biological targets. The compound's structure has been confirmed through various analytical techniques, ensuring its identity and purity.

Table 1 summarizes the key chemical and physical properties of 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine:

| Property | Value |

|---|---|

| CAS Number | 2098110-10-0 |

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine |

| Standard InChI | InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2 |

| Standard InChIKey | BUBMONZLKVBGGF-UHFFFAOYSA-N |

| SMILES | C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 |

| PubChem Compound | 121211842 |

The propargyl group in this compound introduces terminal alkyne functionality, which can participate in a variety of chemical reactions, including Sonogashira coupling, click chemistry, and other transition-metal-catalyzed transformations. The cyclopropyl group, despite its ring strain, contributes to the compound's structural rigidity and potentially to its metabolic stability in biological systems.

Structural Characterization Techniques

Characterization of 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine requires a combination of spectroscopic and analytical techniques to confirm its structure, purity, and key properties. These techniques provide complementary information about different aspects of the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H-NMR and 13C-NMR, is essential for confirming the structure of 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine. In the 1H-NMR spectrum, characteristic signals would be expected for:

-

The terminal alkyne proton of the propargyl group (typically around 2.2-2.5 ppm)

-

The methylene protons of the propargyl group (around 4.8-5.0 ppm)

-

The cyclopropyl protons (typically appearing as complex multiplets around 0.7-1.0 ppm)

-

The pyrazole C4 proton (a singlet expected around 6.5-7.0 ppm)

-

The pyridine protons (typically appearing as two sets of doublets in the aromatic region, around 7.5-8.7 ppm)

13C-NMR provides complementary information about the carbon framework, with signals for the alkyne carbons, the pyrazole ring, the cyclopropyl group, and the pyridine ring all providing confirmation of the structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak for 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine would be expected at m/z 223, corresponding to its molecular weight. Fragmentation patterns could provide additional structural information, such as the loss of the cyclopropyl group or cleavage at the pyrazole-pyridine bond.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups in the molecule. For 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, characteristic absorption bands would be expected for:

-

The C≡C stretch of the propargyl group (around 2100-2200 cm-1)

-

The C≡C-H stretch (around 3300 cm-1)

-

The C=N stretches of both the pyrazole and pyridine rings (typically around 1600-1650 cm-1)

-

The aromatic C=C stretches (around 1400-1600 cm-1)

X-ray Crystallography

X-ray crystallography, if suitable crystals can be obtained, provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule. This technique is particularly valuable for confirming the relative orientations of the cyclopropyl, propargyl, and pyridine substituents around the pyrazole core . Single crystal structures are of great significance for understanding structure-activity relationships in pyrazole-containing compounds.

Comparison with Related Compounds

To better understand the potential properties and applications of 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, it is valuable to compare it with structurally related compounds. A closely related isomer is 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, which differs only in the position of the pyridine ring attachment to the pyrazole core.

Table 2 compares key properties of these two isomeric compounds:

| Property | 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine |

|---|---|---|

| CAS Number | 2098110-10-0 | 2097964-29-7 |

| Molecular Formula | C14H13N3 | C14H13N3 |

| Molecular Weight | 223.27 g/mol | 223.27 g/mol |

| Standard InChIKey | BUBMONZLKVBGGF-UHFFFAOYSA-N | QJVDFQDOSUHFOM-UHFFFAOYSA-N |

| SMILES | C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 | C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3 |

| Position of Pyridine | 4-position (para) | 2-position (ortho) |

The position of the pyridine ring (4 versus 2) can significantly influence the compound's properties, including:

-

Electronic distribution: The different positions of the pyridine nitrogen relative to the pyrazole ring can alter the electronic distribution throughout the molecule, potentially affecting its reactivity and binding interactions.

-

Spatial arrangement: The 2-substituted isomer may have different conformational preferences due to potential steric interactions between the pyridine and the adjacent substituents on the pyrazole ring.

-

Hydrogen bonding capabilities: The different positioning of the pyridine nitrogen may create different opportunities for intramolecular and intermolecular hydrogen bonding.

-

Biological target interactions: The altered spatial arrangement of functional groups between the two isomers may result in different binding affinities and selectivities for biological targets, potentially leading to distinct pharmacological profiles.

Other related compounds include various pyrazole derivatives with different substituents on the pyrazole core, such as those mentioned in the search results that feature phenyl groups, quinoline moieties, or other functional groups in place of the cyclopropyl, propargyl, or pyridine substituents . These structural variations can significantly influence properties such as solubility, metabolic stability, and biological activity.

Current Research and Future Directions

Research on pyrazole derivatives like 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine represents an active area in medicinal chemistry and materials science. Several promising research directions emerge from the current understanding of this class of compounds.

Medicinal Chemistry Explorations

The development of pyrazole-based compounds as potential therapeutic agents continues to be a significant focus of research. For compounds like 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, future research might explore:

-

Systematic modification of substituents to optimize binding to specific biological targets.

-

Investigation of potential applications as enzyme inhibitors, particularly those involved in inflammatory processes or cancer progression.

-

Development of hybrid molecules combining the pyrazole core with other pharmacophores to create multi-target drugs.

-

Exploration of the propargyl group as a handle for conjugation to targeting moieties, creating more selective therapeutic agents.

The analgesic and anti-inflammatory activities observed in some pyrazole derivatives suggest that further investigation of compounds like 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine in these therapeutic areas could be particularly fruitful .

Structural Optimization Studies

Structure-activity relationship studies will continue to play a crucial role in optimizing the properties of pyrazole derivatives:

-

Investigation of how modifications to the cyclopropyl group affect metabolic stability and target binding.

-

Exploration of alternatives to the propargyl substituent to modulate lipophilicity and other physicochemical properties.

-

Systematic variation of the position and substitution pattern of the pyridine ring to optimize interactions with specific biological targets.

-

Development of quantitative models to predict how structural changes will affect biological activity, guiding more efficient compound design.

Synthetic Methodology Advancements

The synthesis of complex pyrazole derivatives continues to drive innovation in synthetic methodology:

-

Development of more efficient and selective methods for constructing the pyrazole core.

-

Exploration of novel approaches for introducing the cyclopropyl group and other challenging substituents.

-

Investigation of regioselective functionalization strategies for the pyrazole ring.

-

Application of green chemistry principles to make the synthesis more environmentally sustainable, particularly focusing on alternatives to solvents like DMSO that have environmental concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume